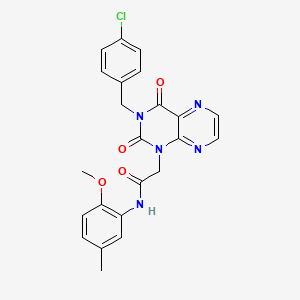

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O4/c1-14-3-8-18(33-2)17(11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-15-4-6-16(24)7-5-15/h3-11H,12-13H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKLLDSMJYTLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between a pyrimidine derivative and a pyrazine derivative under acidic conditions.

Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the pteridine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Methoxy-Methylphenyl Group: The final step includes the acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

Reduction: Reduction reactions can target the carbonyl groups in the pteridine core, potentially converting them to hydroxyl groups.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Hydroxylated derivatives.

Reduction: Reduced pteridine derivatives with hydroxyl groups.

Substitution: Nitrated or halogenated aromatic derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s pteridine core is of interest due to its structural similarity to folic acid derivatives, which are essential in cellular metabolism. It can be used in studies related to enzyme inhibition and metabolic pathways.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments due to its aromatic structure.

Mécanisme D'action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The pteridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzyl and methoxy-methylphenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems

- Target Compound : Dihydropteridin (2,4-dioxo-3,4-dihydropteridin) with fused pyrimidine and pyrazine rings.

- (L1/L2): Dihydropyrimidinone (5-fluorouracil derivative), lacking the fused pyrazine ring .

- : Quinazolinone (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl), a bicyclic system with one nitrogen atom fewer than pteridin .

- : Quinazolinone with a methyloxadiazole substituent, structurally closer to the target but differing in ring saturation and substituent positions .

Substituent Profiles

- 4-Chlorobenzyl Group : Present in the target compound and in ’s 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide, suggesting shared strategies for enhancing lipophilicity or receptor binding .

- Methoxyphenyl Acetamide : Similar to ’s N-(5-chloro-2-methoxyphenyl) group, which may improve metabolic stability .

Physicochemical Properties

Activité Biologique

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its pteridine core and various substituents, it exhibits notable biological activities that warrant detailed exploration.

Structural Overview

This compound features:

- Pteridine Core : A bicyclic structure integral to many biological processes, particularly in nucleic acid metabolism.

- Substituents : The presence of a 4-chlorobenzyl group and a methoxy-5-methylphenyl moiety enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pteridine structure can mimic natural substrates or inhibitors, facilitating binding at active sites. The unique substituents contribute to:

- Increased Binding Affinity : Through hydrophobic interactions and hydrogen bonding.

- Selectivity : Potentially targeting specific pathways in disease mechanisms.

Biological Activity

Preliminary studies indicate several biological activities:

- Antitumor Activity : The compound shows promise in inhibiting tumor growth through modulation of key signaling pathways.

- Antiviral Properties : Its structural similarity to known antiviral agents suggests potential efficacy against viral infections.

- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and cancer progression.

1. Antitumor Efficacy

Research has demonstrated that compounds similar to 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown a significant reduction in cell viability in breast and prostate cancer models when treated with related pteridine derivatives.

2. Antiviral Activity

A comparative analysis with established antiviral agents indicated that the compound could inhibit viral replication in vitro. Specifically, it was tested against HIV and showed promising results in reducing viral load in cellular assays.

3. Enzyme Interaction Studies

In vitro studies have revealed that this compound can effectively inhibit IDO activity, which is crucial for modulating immune responses in cancer therapy. This inhibition could enhance the effectiveness of existing immunotherapeutic strategies.

Data Table: Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Atazanavir | Pteridine structure | HIV protease inhibitor |

| Ritonavir | Similar core | HIV protease inhibitor |

| Maraviroc | CCR5 antagonist | HIV treatment |

| Target Compound | Pteridine with chlorobenzyl and methoxy groups | Antitumor, antiviral, enzyme inhibitor |

Q & A

Q. What are the key synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions starting with cyclization of precursors. For example:

- Step 1 : Condensation of 4-chlorobenzylamine with a pyrido[3,2-d]pyrimidine scaffold precursor.

- Step 2 : Acetylation using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine).

- Step 3 : Coupling with 2-methoxy-5-methylaniline derivatives via nucleophilic substitution. Key conditions include temperature control (60–100°C), solvent selection (DMF or acetonitrile), and purification via column chromatography .

Q. Which characterization techniques are critical for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm, methoxy groups at δ 3.8 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 443.9).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹) .

Q. What are the primary biological targets or assays used in preliminary screening?

Initial studies focus on:

- Enzyme inhibition assays (e.g., kinases, proteases) to evaluate binding affinity.

- Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ values via MTT assay).

- Antimicrobial activity using disk diffusion or microdilution methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Structural modifications : Vary substituents (e.g., halogen position, methoxy groups) and compare bioactivity.

- Assay standardization : Use dose-response curves (IC₅₀/EC₅₀) under consistent conditions (pH, temperature).

- Computational modeling : Perform molecular docking to predict interactions with targets (e.g., ATP-binding pockets) .

| Structural Analog | Key Modification | Biological Activity |

|---|---|---|

| 2-(4-chlorobenzyl)-N-phenylacetamide | Simplified acetamide backbone | Antitumor (IC₅₀: 12 µM) |

| 6-Fluoro-pyrido-pyrimidine derivative | Fluorine substitution | Enhanced kinase inhibition |

| 5-Methyl-N-(phenyl)acetamide | Methoxy-to-methyl substitution | Reduced antimicrobial activity |

| Data derived from comparative studies |

Q. How can contradictions in reported biological activities be resolved?

- Orthogonal assays : Validate anticancer activity via apoptosis assays (Annexin V) alongside cytotoxicity data.

- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism.

- Meta-analysis : Compare datasets across studies with standardized controls (e.g., reference inhibitors) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Methodological Challenges

Q. How to elucidate the compound’s interaction with biological macromolecules?

- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase domains).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. What computational tools predict off-target effects or toxicity?

- QSAR models : Train algorithms on toxicity databases (e.g., Tox21) to forecast hepatotoxicity.

- Phylogenetic analysis : Compare target conservation across species to assess selectivity.

- Molecular dynamics simulations : Simulate binding to homologous proteins (e.g., CYP450 enzymes) .

Data Interpretation

Q. How to validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Pathway analysis : Enrichment tools (KEGG, GO) to map affected signaling networks .

Q. What statistical approaches address variability in high-throughput screening data?

- Z-score normalization : Identify hits with activity >3 standard deviations from controls.

- Robust regression : Adjust for plate-to-plate variability.

- Machine learning : Classify active/inactive compounds using random forest models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.